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Compound of Interest

Compound Name:
N-cyclohexyl-3-methylpyridin-2-

amine

CAS No.: 88260-24-6

Cat. No.: B1271081

Get Quote

Part 1: Executive Summary & Chemical Logic
Compound Class: 2-Aminopyridine derivative. Molecular Formula: C

H

N

Predicted Properties:

LogP: ~3.2–3.8 (Lipophilic; prone to non-specific binding).

pKa: ~6.8–7.2 (Pyridine nitrogen).

Solubility: Low in neutral aqueous buffers; High in DMSO and acidified water.
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The 2-aminopyridine core is a privileged scaffold in drug discovery, capable of bidentate

hydrogen bonding (as seen in kinase inhibitors). However, the N-cyclohexyl substitution

introduces significant steric bulk and lipophilicity.

Risk Factor: The cyclohexyl group is a metabolic "soft spot," susceptible to hydroxylation by

Cytochrome P450s (CYPs).

Safety Signal: Aminopyridines can block voltage-gated potassium channels (Kv). While 4-

aminopyridine is the classic blocker, 2-aminopyridines with bulky substituents must be

screened for off-target ion channel activity (e.g., hERG liability).

Part 2: Experimental Protocols
Protocol A: Stock Solution Preparation & Handling
Rationale: Due to its lipophilicity, this compound will precipitate in aqueous media if not handled

correctly. A "DMSO-clamp" method is used to ensure accurate dosing.

Materials:

N-cyclohexyl-3-methylpyridin-2-amine (Solid, >98% purity).

Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).

Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Procedure:

Weighing: Weigh approximately 5–10 mg of the compound into a glass amber vial (plastic

absorbs lipophilic amines).

Primary Stock (20 mM): Dissolve in anhydrous DMSO. Vortex for 60 seconds to ensure

complete solubilization.

QC Check: Inspect for turbidity. The solution must be crystal clear.

Working Stock (1000x): Prepare intermediate dilutions in DMSO. Do not dilute directly into

PBS for storage.
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Aqueous Dilution (The "Crash" Test):

Dilute 1 µL of 20 mM stock into 999 µL PBS (Final: 20 µM, 0.1% DMSO).

Measure Absorbance at 600 nm immediately. If OD > 0.005, precipitation has occurred.

Correction: If precipitation occurs, use a carrier protein (e.g., 0.1% BSA) in the assay

buffer to solubilize the compound.

Protocol B: Metabolic Stability (Microsomal Clearance)
Rationale: The cyclohexyl ring is prone to oxidation. This assay determines the intrinsic

clearance (

) and half-life (

), essential for predicting in vivo bioavailability.

Reagents:

Liver Microsomes (Human/Mouse, 20 mg/mL).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6PDH).

Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

Pre-incubation: Mix Microsomes (0.5 mg/mL final) with PBS (pH 7.4). Add compound (1 µM

final, 0.05% DMSO). Incubate at 37°C for 5 min.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: At

min, remove 50 µL aliquots.
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Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge

(4000g, 10 min).

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion transition (M+H)

.

Data Calculation: Plot

vs. time. The slope

determines half-life:

Protocol C: Cellular Cytotoxicity Screening (ATP-Glo)
Rationale: Before efficacy testing, the non-toxic therapeutic window must be defined.

Aminopyridines can induce seizures in vivo; in vitro, this often manifests as excitotoxicity or

mitochondrial disruption.

Cells: HEK293 (General) or SH-SY5Y (Neuronal model).

Procedure:

Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

Dosing: Treat with serial dilutions of N-cyclohexyl-3-methylpyridin-2-amine (0.1 nM to 100

µM).

Control: 0.5% DMSO (Vehicle) and 10 µM Staurosporine (Positive Kill Control).

Incubation: 48 hours at 37°C, 5% CO

.

Readout: Add CellTiter-Glo® reagent (Promega). Shake 2 min. Read Luminescence.

Analysis: Fit data to a 4-parameter logistic curve to determine IC

.
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Part 3: Visualization of Experimental Workflow
The following diagram illustrates the logical flow for qualifying N-cyclohexyl-3-methylpyridin-
2-amine for advanced biological assays.
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Caption: Workflow for the qualification of N-cyclohexyl-3-methylpyridin-2-amine, prioritizing

physicochemical validation before biological testing.
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Table 1: Troubleshooting Common Issues

Observation Probable Cause Corrective Action

Precipitation in Media High Lipophilicity (LogP > 3)

Add 0.1% BSA or 5% FBS to

assay buffer before adding

compound.

High Microsomal Clearance Cyclohexyl Oxidation

Design analogs with

fluorinated cyclohexyl rings or

switch to cyclopropyl.

Variable IC50 Data Plastic Binding

Use glass-coated plates or

"Low-Binding" polypropylene

plastics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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